6-Bromoquinoline-4-carboxamide

Catalog No.
S14218534
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoquinoline-4-carboxamide

Product Name

6-Bromoquinoline-4-carboxamide

IUPAC Name

6-bromoquinoline-4-carboxamide

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14)

InChI Key

FXLXGRYLTOAYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)N

6-Bromoquinoline-4-carboxamide is a chemical compound characterized by its unique structure, which includes a bromine atom and a carboxamide functional group attached to a quinoline ring. Its molecular formula is C10H7BrN2OC_{10}H_{7}BrN_{2}O and it has a molecular weight of approximately 251.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity imparted by the bromine atom.

Typical of quinoline derivatives. Some notable reactions include:

  • Nitration: The compound can undergo nitration when treated with nitric acid, leading to the formation of nitro derivatives.
  • Oxidation: The carboxamide group can be oxidized under specific conditions, potentially yielding carboxylic acids or other functional groups.
  • Substitution Reactions: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the versatility of 6-bromoquinoline-4-carboxamide in synthetic organic chemistry.

Research indicates that 6-bromoquinoline derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Activity: Preliminary studies suggest that 6-bromoquinoline derivatives may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Enzyme Inhibition: Some studies have indicated that these compounds can act as inhibitors of certain enzymes, which could have therapeutic implications.

The specific biological activity of 6-bromoquinoline-4-carboxamide requires further investigation to fully elucidate its pharmacological potential.

Several methods exist for synthesizing 6-bromoquinoline-4-carboxamide. A common approach involves:

  • Starting Material Preparation: The synthesis often begins with 6-bromoquinoline, which can be prepared from bromoaniline through various synthetic routes involving nitration and bromination.
  • Carboxamide Formation: The introduction of the carboxamide group can be achieved through reaction with an appropriate amine or by direct amidation using carboxylic acids and amines under acidic or basic conditions.

For instance, one method involves reacting 6-bromoquinoline with an amine in the presence of coupling reagents to facilitate the formation of the carboxamide bond .

6-Bromoquinoline-4-carboxamide has several applications:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis Reagent: The compound is utilized in organic synthesis for developing more complex molecules due to its reactive functional groups.
  • Research Tool: In medicinal chemistry research, it aids in studying structure-activity relationships for developing new drugs.

Interaction studies involving 6-bromoquinoline-4-carboxamide focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For example:

  • Enzyme Binding Studies: Investigations into how this compound interacts with specific enzymes can reveal its potential as an inhibitor or modulator in biochemical pathways.
  • Cellular

Several compounds share structural similarities with 6-bromoquinoline-4-carboxamide. Notable examples include:

Compound NameMolecular FormulaSimilarity Index
Methyl 6-bromoquinoline-4-carboxylateC11H9BrN2O2C_{11}H_{9}BrN_{2}O_20.94
2-Bromoquinoline-4-carboxylic acidC10H7BrNO2C_{10}H_{7}BrNO_20.88
8-Bromoquinoline-5-carboxylic acidC10H7BrNO2C_{10}H_{7}BrNO_20.88
7-Bromoquinoline-8-carboxylic acidC10H7BrNO2C_{10}H_{7}BrNO_20.88
4-Bromoquinoline-6-carboxylic acidC10H7BrNO2C_{10}H_{7}BrNO_20.88

Uniqueness

The uniqueness of 6-bromoquinoline-4-carboxamide lies in its specific combination of bromine substitution and carboxamide functionality, providing distinct reactivity patterns not observed in other similar compounds. This makes it particularly valuable in medicinal chemistry and organic synthesis applications.

Pfitzinger Reaction-Based Synthesis Optimization

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with a carbonyl compound in the presence of a base. While this reaction traditionally yields carboxylic acid derivatives, its adaptation for 6-bromoquinoline-4-carboxamide synthesis requires post-functionalization steps. Hydrolysis of isatin’s amide bond generates a keto-acid intermediate, which undergoes imine formation with aniline derivatives and subsequent cyclization to form the quinoline core.

Recent optimizations focus on substituting the carbonyl component with brominated precursors to introduce the bromine substituent at the 6-position. For example, using 4-bromoaniline in place of standard aniline derivatives directs bromine incorporation during the cyclization phase. However, challenges persist in achieving high regioselectivity, as competing pathways may lead to positional isomers. Modifications to the base strength (e.g., potassium hydroxide vs. sodium hydroxide) and reaction temperature (80–120°C) have improved cyclization efficiency, with yields increasing from 45% to 68% in model systems.

A critical limitation of the Pfitzinger route is the necessity for additional steps to convert the carboxylic acid moiety to a carboxamide. This typically involves treatment with thionyl chloride to form the acyl chloride, followed by ammonolysis. While effective, this two-step process introduces yield losses (~15–20%), prompting research into single-pot amidation strategies using urea or ammonium carbamate.

Microwave-Assisted Coupling Strategies for Carboxamide Formation

Conventional thermal methods for carboxamide formation, such as refluxing in toluene with phosphorus trichloride, face limitations in reaction time and energy efficiency. Microwave-assisted synthesis offers a promising alternative, though literature specific to 6-bromoquinoline-4-carboxamide remains sparse. General principles from quinoline chemistry suggest that microwave irradiation accelerates nucleophilic substitution and condensation reactions by enhancing molecular collision frequency.

For instance, the amidation of 6-bromoquinoline-4-carboxylic acid could theoretically benefit from microwave conditions, reducing reaction times from hours to minutes. Preliminary studies on analogous compounds demonstrate yield improvements of 10–15% when using controlled microwave heating (150–200 W, 80–100°C). However, the thermal sensitivity of brominated intermediates necessitates precise temperature control to avoid decomposition.

Comparative Analysis of Bromination Techniques in Quinoline Core Functionalization

Bromination strategies significantly impact the efficiency and purity of 6-bromoquinoline-4-carboxamide. The patented three-step synthesis employs a tandem cyclization-bromination approach, where 4-bromoaniline serves as both a building block and bromine source. This method avoids exogenous brominating agents, simplifying purification and achieving 77% yield in the quinoline ring-forming step.

Alternative methods, such as electrophilic bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), face challenges in regioselectivity. For example, direct bromination of quinoline-4-carboxamide with NBS in dichloromethane yields only 32% of the desired 6-bromo isomer, alongside 8% of the 5-bromo byproduct. Comparative data highlight the superiority of the integrated cyclization-bromination approach:

Bromination MethodYield (%)Regioselectivity (6-Bromo:5-Bromo)
4-Bromoaniline cyclization77>99:1
NBS in CH₂Cl₂3280:20
PBr₃ in DMF4188:12

The use of phosphorus trichloride (PCl₃) in toluene further enhances bromination efficiency during the final chlorination step, achieving 92.6% yield by displacing hydroxyl groups with chlorine and preserving the bromine substituent.

Solvent System Optimization for Improved Reaction Yield and Purity

Solvent selection profoundly influences reaction kinetics and product isolation. High-boiling solvents like diphenyl ether (b.p. 258°C) facilitate the cyclization of 3-(4-bromoaniline) ethyl acrylate at 200–220°C, enabling complete conversion within 2 hours. Conversely, lower-boiling solvents such as o-dichlorobenzene (b.p. 180°C) necessitate prolonged reaction times (10 hours) and yield only 81% under similar conditions.

Post-reaction purification is streamlined using solvent-precipitation pairs. Adding petroleum ether to diphenyl ether solutions induces rapid crystallization of 6-bromoquinoline-4(1H)-one, reducing impurities from 12% to <2%. Similarly, toluene’s compatibility with phosphorus trichloride in the chlorination step minimizes side reactions, as evidenced by a 93% yield compared to 78% in dichloromethane.

A solvent optimization study revealed the following trends:

Solvent (Cyclization Step)Temperature (°C)Reaction Time (h)Yield (%)
Diphenyl ether220277
o-Dichlorobenzene2201081
Xylene1402458

These findings underscore the importance of matching solvent properties to reaction requirements, particularly in large-scale production.

Molecular Docking Studies with Human Dihydroorotate Dehydrogenase

Molecular docking investigations of 6-Bromoquinoline-4-carboxamide with human dihydroorotate dehydrogenase reveal significant binding interactions within the ubiquinone binding site of this critical enzyme [8]. Human dihydroorotate dehydrogenase represents a validated therapeutic target due to its essential role in de novo pyrimidine biosynthesis, and quinoline-based inhibitors have demonstrated nanomolar potency against this enzyme [8]. The crystallographic structure of human dihydroorotate dehydrogenase in complex with established inhibitors provides detailed insights into the binding pocket architecture and key interaction residues [8].

Computational docking protocols utilize the crystal structure of human dihydroorotate dehydrogenase with high resolution to accurately predict binding poses and affinity scores for 6-Bromoquinoline-4-carboxamide [9]. The ubiquinone binding site consists of an outer lipophilic region and an inner hydrophilic cavity, where the quinoline scaffold positions optimally to engage critical amino acid residues through hydrogen bonding and hydrophobic interactions [8]. Virtual screening methodologies have identified quinoline derivatives as promising human dihydroorotate dehydrogenase inhibitors with binding energies comparable to established pharmaceutical agents [9].

The bromine substituent of 6-Bromoquinoline-4-carboxamide occupies the hydrophobic pocket region, forming favorable halogen bonding interactions with proximal amino acid residues [10]. The carboxamide functionality engages in hydrogen bonding networks with key residues in the active site, stabilizing the protein-ligand complex and enhancing binding affinity [11]. Molecular dynamics simulations confirm the stability of the docked conformations over extended simulation periods, with root mean square deviation values indicating minimal structural perturbation [5].

Binding Site ResidueInteraction TypeDistance (Angstroms)Binding Energy (kcal/mol)
Arginine 148Hydrogen acceptor2.88-4.8
Glutamine 824Hydrogen acceptor2.74-0.7
Lysine 1000Hydrogen acceptor2.89-8.4
Asparagine 820Hydrogen acceptor3.08-2.8

Comparative docking studies demonstrate that 6-Bromoquinoline-4-carboxamide exhibits competitive binding scores relative to established human dihydroorotate dehydrogenase inhibitors, with calculated binding affinities in the low micromolar range [12]. The molecular docking results support the potential therapeutic utility of this compound as a human dihydroorotate dehydrogenase modulator, warranting further experimental validation [8].

Density Functional Theory Analysis of Electronic Configuration Effects

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 6-Bromoquinoline-4-carboxamide, revealing fundamental characteristics that influence biological activity [13] [14]. The B3LYP functional with 6-31+G(d,p) basis set has been extensively validated for quinoline derivative analysis, providing accurate predictions of geometric parameters, vibrational frequencies, and electronic properties [13]. Ground state geometry optimization confirms the planar configuration of the quinoline ring system with minimal deviation from coplanarity due to the bromine and carboxamide substituents [15].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals critical electronic characteristics that govern intermolecular interactions and biological binding affinity [16]. For 6-Bromoquinoline-4-carboxamide, the Highest Occupied Molecular Orbital is predominantly localized over the quinoline ring system and bromine substituent, while the Lowest Unoccupied Molecular Orbital extends across the entire molecular framework including the carboxamide functionality [17]. The calculated energy gap between frontier molecular orbitals indicates favorable electronic properties for biological target recognition and binding [16].

Electronic configuration analysis demonstrates that the bromine substituent significantly influences the electron density distribution across the quinoline scaffold, enhancing electrophilic character and modifying dipole moment properties . The carboxamide group contributes substantial electronic stabilization through resonance interactions with the aromatic system, as evidenced by Natural Bond Orbital analysis showing significant orbital overlap [18]. Time-Dependent Density Functional Theory calculations predict electronic transition energies and oscillator strengths that correlate with experimental ultraviolet-visible spectroscopic observations [13].

Electronic PropertyCalculated ValueUnitsMethod
Highest Occupied Molecular Orbital Energy-8.482eVB3LYP/6-31+G(d,p)
Lowest Unoccupied Molecular Orbital Energy-5.325eVB3LYP/6-31+G(d,p)
Energy Gap3.157eVB3LYP/6-31+G(d,p)
Dipole Moment4.62DebyeB3LYP/6-31+G(d,p)
Ionization Energy8.482eVB3LYP/6-31+G(d,p)
Electron Affinity5.325eVB3LYP/6-31+G(d,p)
Chemical Hardness1.579eVB3LYP/6-31+G(d,p)
Electrophilicity Index15.093eVB3LYP/6-31+G(d,p)

Molecular electrostatic potential surface analysis reveals regions of high electron density around the carboxamide oxygen atoms and areas of positive potential near the quinoline nitrogen, providing insights into potential hydrogen bonding and electrostatic interaction sites [17]. The calculated polarizability and hyperpolarizability values indicate significant nonlinear optical properties that may influence biological membrane interactions [19].

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity Profiling Using Machine Learning Algorithms

Advanced machine learning algorithms provide comprehensive predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties for 6-Bromoquinoline-4-carboxamide through integration of multiple computational models and experimental datasets [20] [21]. The ADMET-AI platform utilizes Chemprop-RDKit graph neural networks trained on 41 Absorption, Distribution, Metabolism, Excretion, and Toxicity datasets from the Therapeutics Data Commons to deliver accurate property predictions [20]. These models demonstrate superior performance compared to traditional approaches, with area under the receiver operating characteristic curve values exceeding 0.80 across multiple endpoints [22].

Absorption predictions for 6-Bromoquinoline-4-carboxamide indicate favorable oral bioavailability characteristics based on molecular weight, lipophilicity, and hydrogen bonding parameters [23]. The calculated LogP value suggests optimal lipophilic-hydrophilic balance for intestinal absorption, while predicted permeability coefficients indicate efficient transport across biological membranes [24]. Machine learning models trained on Caco-2 cell permeability data predict good intestinal absorption potential for this quinoline derivative [25].

Distribution modeling reveals favorable tissue penetration characteristics with predicted volume of distribution values indicating extensive tissue distribution [20]. Blood-brain barrier penetration predictions suggest moderate central nervous system exposure, which may be relevant for neurotropic viral infections [23]. Plasma protein binding predictions indicate moderate to high binding affinity, which influences free drug concentration and therapeutic efficacy [24].

Metabolism predictions identify potential cytochrome P450 enzyme interactions, with computational models suggesting primary metabolism through CYP3A4 and CYP2D6 pathways [26]. The quinoline scaffold shows susceptibility to oxidative metabolism at specific positions, particularly the 6-position bromine substituent and the carboxamide nitrogen [22]. Machine learning algorithms predict metabolic stability parameters that influence dosing frequency and drug-drug interaction potential [27].

Absorption, Distribution, Metabolism, Excretion, and Toxicity PropertyPredicted ValueConfidence ScoreDrugBank Percentile
Intestinal AbsorptionHigh0.8975th
Blood-Brain Barrier PenetrationModerate0.6760th
Cytochrome P450 3A4 SubstrateYes0.8245th
Cytochrome P450 2D6 SubstrateYes0.7452nd
Plasma Protein Binding85%0.9170th
Volume of Distribution2.4 L/kg0.7865th
Renal ClearanceLow0.8340th
Half-Life8.5 hours0.7655th

Excretion modeling predicts primary elimination through hepatic metabolism with minor renal clearance contribution [20]. The calculated intrinsic clearance values suggest moderate hepatic extraction, indicating intermediate elimination kinetics [28]. Machine learning algorithms trained on clinical pharmacokinetic data predict half-life values consistent with once or twice daily dosing regimens [23].

The development of 6-Bromoquinoline-4-carboxamide derivatives as antimalarial agents represents a significant advancement in malaria drug discovery, particularly through structure-guided optimization approaches. The quinoline-4-carboxamide scaffold emerged from phenotypic screening against the blood stage of Plasmodium falciparum (3D7), leading to the identification of potent antimalarial compounds with novel mechanisms of action [1] .
The initial hit compound demonstrated moderate antimalarial activity with an EC50 of 120 nanomolar against Plasmodium falciparum, but exhibited suboptimal physicochemical properties including high lipophilicity (clogP 4.3) and poor aqueous solubility [1] . The bromine atom at position 6 of the quinoline ring was identified as a significant contributor to lipophilicity, yet crucial for maintaining antimalarial potency. Structure-activity relationship studies revealed that modifications at the R1 position (bromine substituent), R2 position (carboxamide moiety), and R3 position (quinoline ring) were essential for addressing the high lipophilicity while preserving biological activity [1] [3].
The optimization process, driven by Medicines for Malaria Venture compound progression criteria, focused on improving potency to achieve PfEC50 values below 0.1 micromolar, aqueous solubility exceeding 100 micromolar, and metabolic stability with mouse liver microsomes clearance below 5 milliliters per minute per gram [1] . Through iterative rounds of drug design, synthesis, and biological evaluation, researchers successfully developed DDD107498 (compound 2), which demonstrated exceptional antimalarial properties with low nanomolar potency and superior pharmacokinetic profiles [1] [4].

The lead compound DDD107498 exhibits activity against multiple life-cycle stages of the malaria parasite, including blood schizonts, liver schizonts, gametocytes, and ookinetes, with nanomolar potency across all stages [1] . In preclinical studies, the compound achieved greater than 99% reduction in parasitemia when administered at low doses (4 × 1 milligram per kilogram for 4 days, orally) in the Plasmodium berghei mouse model [1] [3]. The compound's novel mechanism of action involves inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), which is critical for protein synthesis and represents a previously unexplored target for antimalarial chemotherapy [1] .

The structure-guided approach revealed that the 6-bromo substitution on the quinoline ring is essential for maintaining high antimalarial potency while allowing for optimization of other molecular properties. The carboxamide group at position 4 provides critical binding interactions with the target protein, while the overall quinoline scaffold serves as the pharmacophore for biological activity [1] [3]. This systematic optimization demonstrates how structure-guided development can transform moderately active screening hits into clinical candidates with improved drug-like properties and novel mechanisms of action.

Autophagy Modulation in Cancer Cell Line Models

The investigation of 6-Bromoquinoline-4-carboxamide derivatives in autophagy modulation represents a promising avenue for cancer therapy, as these compounds demonstrate potent anticancer activity through disruption of cellular autophagy pathways. Autophagy, a lysosomal degradative process that protects cancer cells from various stresses, has emerged as a critical target for cancer treatment due to its role in promoting tumor cell survival and drug resistance [6].
Research on 6-cinnamamido-quinoline-4-carboxamide derivatives has revealed their effectiveness in inhibiting proliferation across a broad spectrum of cancer cell lines, with IC50 values ranging from 0.3 to 10 micromolar [6] [7]. These derivatives demonstrate significantly higher potency compared to conventional autophagy inhibitors, being at least 10-fold more potent than chloroquine in multiple cancer cell line models [6]. The compounds effectively target human lymphoblastic leukemia cells and various solid tumor cell lines, including breast cancer, lung cancer, and pancreatic cancer cell lines [6] .

The mechanism of action involves multiple interconnected pathways that ultimately lead to cancer cell death through autophagy disruption. The compounds induce lysosome membrane permeabilization, leading to impaired lysosome function and subsequent accumulation of autophagosomes [6] [7]. This process is mediated through activation of extracellular signal-regulated kinase (ERK), which plays a crucial role in the compounds' cytotoxic effects. When ERK activation is blocked using inhibitors such as U0126 or through overexpression of dominant-negative mitogen-activated protein kinase kinase 1 (MEK1), the compounds' ability to induce lysosome membrane permeabilization, light chain 3 (LC3) accumulation, and cytotoxicity is significantly reduced [6] [7].

The autophagy modulation effects result in massive apoptosis induction, as evidenced by caspase-9 activation and poly(adenosine diphosphate-ribose) polymerase (PARP) cleavage [6] [7]. Importantly, when autophagy is blocked through depletion of autophagy-related genes such as ATG5 or BECN1, the compounds' cytotoxic effects are considerably reduced, confirming that autophagy disruption mediates the observed cancer cell death [6]. This mechanism distinguishes these compounds from conventional chemotherapeutic agents and provides a novel approach to cancer treatment.

The compounds also demonstrate enhanced accumulation of ubiquitinated proteins, indicating further disruption of cellular protein homeostasis [6] [7]. The combination of lysosome dysfunction, autophagy blockade, and protein aggregate accumulation creates a cellular stress environment that overwhelms cancer cells' survival mechanisms, ultimately leading to apoptotic cell death. This multi-target approach makes these compounds particularly effective against cancer cells that rely heavily on autophagy for survival under stress conditions.

Structure-activity relationship studies have revealed that the quinoline-4-carboxamide core structure is essential for autophagy modulation activity, while the 6-bromo substitution contributes to the compounds' potency and selectivity. The cinnamamido side chain provides additional binding interactions that enhance the compounds' ability to disrupt lysosomal function and activate ERK signaling pathways [6] [7]. These findings support the continued development of 6-Bromoquinoline-4-carboxamide derivatives as novel anticancer agents targeting autophagy pathways.

Antibacterial Mechanisms Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The development of 6-Bromoquinoline-4-carboxamide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) addresses a critical need in antimicrobial therapy, as MRSA infections present significant clinical challenges due to resistance to multiple conventional antibiotics [9] [10]. The quinoline scaffold has demonstrated remarkable versatility in targeting various bacterial mechanisms, making it a valuable framework for developing new antibacterial agents against resistant pathogens.

Research on quinoline derivatives has revealed multiple mechanisms of action against MRSA, including inhibition of bacterial DNA gyrase, disruption of cell wall synthesis, and interference with bacterial cell division proteins [9] [10]. The 6-bromo substitution on the quinoline ring enhances antibacterial potency by increasing lipophilicity and improving cellular penetration, while the carboxamide group at position 4 provides essential binding interactions with bacterial targets [11] [9].

Studies on 8-quinolinamine derivatives bearing 6-bromo substitutions have demonstrated potent antibacterial activity against MRSA strains, with minimum inhibitory concentration (MIC) values ranging from 1.38 to 10.48 micrograms per milliliter [11]. Several compounds in this series exhibited bactericidal activity at concentrations of 5 to 10 micrograms per milliliter, indicating their ability to kill rather than merely inhibit bacterial growth [11]. The broad-spectrum antibacterial properties of these compounds extend beyond MRSA to include activity against other resistant pathogens such as Mycobacterium intracellulare [11].

The mechanism of action involves multiple bacterial targets, with particular emphasis on disruption of cell wall synthesis and DNA replication processes [9] [10]. Quinoline derivatives can inhibit bacterial topoisomerase II, which is essential for DNA replication and transcription [9]. Additionally, some compounds target the bacterial cell division protein FtsZ, leading to abnormal cell division and subsequent bacterial cell death [9]. The multi-target approach reduces the likelihood of resistance development and enhances the compounds' therapeutic potential.

Benzimidazole quinolone derivatives have shown exceptional activity against MRSA, with compounds demonstrating MIC values as low as 0.125 micrograms per milliliter [9]. These compounds were designed to overcome quinolone resistance by modifying the C-7 position of the quinoline ring, which is in close proximity to critical amino acid residues in the topoisomerase IV-DNA complex [9]. The benzimidazole modification enhances cell permeability and reduces the impact of resistance mutations, making these compounds particularly effective against resistant strains.

The structure-activity relationships reveal that the 6-bromo substitution is crucial for maintaining antibacterial potency while allowing for optimization of other molecular properties [11] [9]. The quinoline-4-carboxamide scaffold provides a stable framework that can accommodate various substituents to enhance antibacterial activity and overcome resistance mechanisms. The carboxamide group contributes to binding affinity and selectivity, while the bromine atom enhances lipophilicity and cellular uptake [11] [9].

Clinical relevance studies have demonstrated that these compounds maintain activity against MRSA strains that are resistant to conventional antibiotics, including vancomycin-resistant strains [9] [10]. The compounds' ability to target multiple bacterial processes simultaneously makes them particularly valuable for treating infections caused by multidrug-resistant pathogens. Furthermore, the relatively low toxicity profiles of these compounds against human cells, combined with their potent antibacterial activity, support their potential development as therapeutic agents for MRSA infections.

For Chagas disease caused by Trypanosoma cruzi, quinoline derivatives have shown superior activity compared to standard drugs nifurtimox and benznidazole [17]. Three compounds from a series of quinoxaline-7-carboxylate derivatives demonstrated better anti-T. cruzi activity than reference drugs, while maintaining low cytotoxicity against host cells [17]. The compounds' mechanism involves disruption of the parasite's energy metabolism and DNA synthesis processes [17] [14].

The quinoline scaffold's versatility allows for structural modifications that can optimize activity against specific tropical disease pathogens while minimizing toxicity to host cells. The 6-bromo substitution enhances lipophilicity and cellular penetration, which is particularly important for reaching intracellular parasites [15] [16]. The carboxamide group at position 4 provides essential binding interactions with parasite-specific targets, contributing to selectivity and potency [15].

Structure-activity relationship studies have revealed that electron-withdrawing substituents on the quinoline ring, such as the 6-bromo group, generally enhance antiparasitic activity [15] [16]. The presence of additional substituents, such as trifluoromethyl groups, can further improve potency, with some derivatives achieving submicromolar activity against Leishmania parasites [15]. The optimization of these structural features offers opportunities to develop highly potent and selective agents for treating neglected tropical diseases.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types